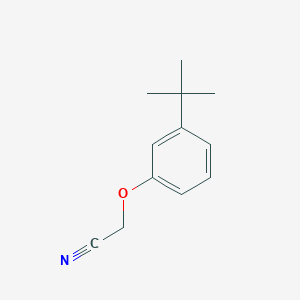

(3-tert-Butyl-phenoxy)-acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

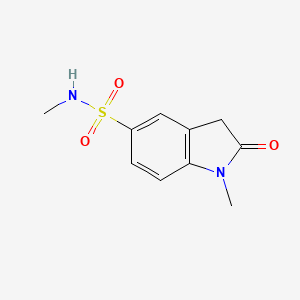

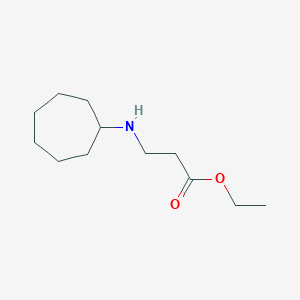

The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).

Molecular Structure Analysis

The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .Applications De Recherche Scientifique

Organic Synthesis

TBPA is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving TBPA, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Catalyst-Free Activation of Csp3-H Bond

It is urgent to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of TBPA. Electrochemical synthesis has attracted the interest of scientific research workers due to its high efficiency and environmental credentials .

Construction of Ketonitriles and α-Aryl Ketones

An efficient method for the construction of ketonitriles and α-aryl ketones by tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile and alkanes with α,α-diaryl allylic alcohols has been developed .

C (sp3)–H Functionalization

TBPA has been used in the oxidative C (sp3)–H functionalization of acetonitrile and alkanes with allylic alcohols under metal-free conditions .

Radical-Mediated 1,2-Migration Reactions

Radical-mediated 1,2-migration reactions of α,α-diaryl allylic alcohols have been expanded to CF3, N3, POPh2, and alkyl radicals by Wu, Tu, Sodeoka, Han, and other groups, and new Csp3 –X (X = C, P, N) and Csp3 –Csp2 bonds have been concomitantly constructed by this type rearrangement .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.

Mode of Action

The mode of action of (3-tert-Butylphenoxy)acetonitrile involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that (3-tert-Butylphenoxy)acetonitrile may undergo similar reactions.

Biochemical Pathways

Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .

Pharmacokinetics

The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.

Result of Action

For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.

Propriétés

IUPAC Name |

2-(3-tert-butylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHZSIALWYWCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-tert-Butylphenoxy)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)

![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)

![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)

![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)